beta-Chlorogenin
Overview
Description
Beta-Chlorogenin: is a naturally occurring steroidal sapogenin, which is a type of chemical compound found in various plant species. It is a derivative of diosgenin, a well-known sapogenin used as a precursor for the synthesis of steroid hormones. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Chlorogenin can be synthesized through several chemical routes, often starting from diosgenin. The synthesis typically involves multiple steps, including oxidation, reduction, and substitution reactions. One common method involves the oxidation of diosgenin to form a ketone intermediate, followed by chlorination to introduce the chlorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound often involves the extraction of diosgenin from natural sources such as yams or other plants rich in steroidal saponins. The extracted diosgenin is then subjected to chemical transformations under controlled conditions to yield this compound. The process may include purification steps such as recrystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Beta-Chlorogenin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Introduction of different functional groups, such as halogens, at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus pentachloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
Beta-Chlorogenin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various steroidal compounds.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of steroid hormones and other bioactive compounds.
Mechanism of Action
The mechanism of action of beta-Chlorogenin involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in steroid biosynthesis and metabolism. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Diosgenin: A precursor for the synthesis of various steroid hormones.
Hecogenin: Another steroidal sapogenin with potential medicinal applications.
Sarsasapogenin: Known for its anti-inflammatory and neuroprotective properties.
Beta-Chlorogenin’s unique structure and properties make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22-,23+,24+,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNPHSFXILSZTM-LHCNFSBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41743-71-9 | |
Record name | Ruizgenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .BETA.-CHLOROGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R88XV7YUIG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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